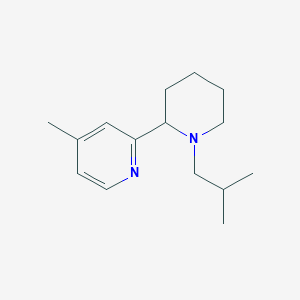

2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine

Description

2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 1-isobutylpiperidin-2-yl moiety at the 2-position. Although direct references to this compound are absent in the provided evidence, its structural analogs—particularly 4-methylpyridine derivatives with varied substituents—are extensively studied for applications in medicinal chemistry, catalysis, and materials science .

Properties

Molecular Formula |

C15H24N2 |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

4-methyl-2-[1-(2-methylpropyl)piperidin-2-yl]pyridine |

InChI |

InChI=1S/C15H24N2/c1-12(2)11-17-9-5-4-6-15(17)14-10-13(3)7-8-16-14/h7-8,10,12,15H,4-6,9,11H2,1-3H3 |

InChI Key |

YUTYBGGZMFBHAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCCN2CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

Substitution with Isobutyl Group: The isobutyl group can be introduced at the 1-position of the piperidine ring through an alkylation reaction using isobutyl bromide or chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction of appropriate aldehydes or ketones with ammonia or primary amines.

Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Optimization: Employing highly efficient catalysts to improve reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, sulfonyl chlorides, in the presence of bases or acids.

Major Products Formed

Oxidation Products: N-oxides, hydroxylated derivatives.

Reduction Products: Reduced piperidine or pyridine derivatives.

Substitution Products: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.

Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved can include neurotransmitter signaling, enzyme inhibition, or receptor activation, contributing to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Notes:

- Lipophilicity: The isobutylpiperidinyl group in the target compound likely increases lipophilicity compared to polar substituents like sulfonyl (e.g., 2-(allylsulfonyl)-4-methylpyridine) or amino groups (e.g., derivatives in ).

- Thermal Stability : Compounds with rigid substituents (e.g., chloro-phenyl derivatives in ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas flexible alkyl/piperidine substituents (as in the target compound) may reduce crystallinity.

- Coordination Chemistry: The 4-methylpyridine moiety in cobaloxime B acts as a Lewis base, coordinating to cobalt.

Spectroscopic and Analytical Data

- ¹H NMR : The target compound’s isobutylpiperidinyl group would show distinct signals for methyl (δ ~0.9–1.2 ppm) and piperidine protons (δ ~1.4–2.8 ppm), differing from the aromatic proton shifts (δ ~6.5–8.5 ppm) in chloro-phenyl derivatives .

- IR Spectroscopy: Absence of strong electron-withdrawing groups (e.g., NO₂ in ) would result in weaker absorption bands in the 1500–1600 cm⁻¹ range, characteristic of C=N/C=O stretches.

Biological Activity

2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18N2

- Molecular Weight : 218.3 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The piperidine moiety is known to enhance lipophilicity, facilitating the compound's ability to cross biological membranes and interact with central nervous system (CNS) targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly in relation to anxiety and depression. It appears to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.

- Neuropharmacological Assessment : In a preclinical model for anxiety, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to control groups. This suggests that it may act as an anxiolytic agent.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.